4-Formyl-2,6-dimethoxyphenyl furan-2-carboxylate
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Overview
Description
4-Formyl-2,6-dimethoxyphenyl furan-2-carboxylate is a fascinating organic compound with a complex structure. Let’s break it down:
Chemical Formula: CHO
IUPAC Name: this compound
This compound combines a furan ring (furan-2-carboxylate) with a substituted benzene ring (4-formyl-2,6-dimethoxyphenyl). The presence of functional groups like formyl (aldehyde) and methoxy (ether) adds to its reactivity and versatility.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 4-Formyl-2,6-dimethoxyphenyl furan-2-carboxylate. One common approach involves Suzuki–Miyaura cross-coupling, which joins boron-containing compounds (organoboron reagents) with aryl halides. In this case, an aryl halide (containing the furan ring) reacts with a boron reagent (e.g., organotrifluoroborate) catalyzed by palladium .
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Chemical Reactions Analysis
Reactions:: 4-Formyl-2,6-dimethoxyphenyl furan-2-carboxylate can undergo various reactions:
Oxidation: The aldehyde group (formyl) can be oxidized to a carboxylic acid.
Reduction: Reduction of the carbonyl group (aldehyde) to an alcohol.
Substitution: Substitution reactions at the aromatic rings.
Esterification: Formation of esters with alcohols.
- Palladium catalysts (e.g., PdCl2(PPh3)2)
- Boron reagents (e.g., organotrifluoroborates)
Major Products:: The major products depend on the specific reaction conditions. For example, Suzuki–Miyaura coupling yields the desired cross-coupled product.
Scientific Research Applications
4-Formyl-2,6-dimethoxyphenyl furan-2-carboxylate finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: Potential drug candidates due to its structural features.
Materials Science: Incorporation into polymers or materials.
Mechanism of Action
The exact mechanism of action depends on its specific application. For drug candidates, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related furan derivatives. Its uniqueness lies in the combination of formyl, methoxy, and furan moieties.
Properties
Molecular Formula |
C14H12O6 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C14H12O6/c1-17-11-6-9(8-15)7-12(18-2)13(11)20-14(16)10-4-3-5-19-10/h3-8H,1-2H3 |
InChI Key |
KUUWHOQKHVMZDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=CO2)OC)C=O |
Origin of Product |
United States |
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